N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide is a complex organic compound that features a benzofuran moiety, a methoxyethyl group, and a pyridine sulfonamide structure. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran moiety, which can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions . The methoxyethyl group is then introduced via etherification reactions. The final step involves the sulfonation of the pyridine ring, which can be achieved using sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions include benzofuran-2,3-dione derivatives, primary amines, and various substituted benzofuran compounds .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide involves its interaction with various molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), thereby inhibiting the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria . This leads to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds such as psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases like psoriasis and cancer.
Indole derivatives: Compounds like indole-3-acetic acid, which is a plant hormone with various biological activities.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide is unique due to its combination of a benzofuran moiety with a pyridine sulfonamide structure. This unique combination allows it to exhibit a wide range of biological activities, making it a versatile compound for various scientific applications .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-21-16(15-9-12-5-2-3-7-14(12)22-15)11-18-23(19,20)13-6-4-8-17-10-13/h2-10,16,18H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUACWCYXEONESO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CN=CC=C1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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